2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)-
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Overview
Description
2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)-: is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyranone ring substituted with chlorophenyl and methyl groups. The stereochemistry of the compound is defined by the (5R,6R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the integrity of the stereochemistry.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, where other groups replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities. These studies may include exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound and its derivatives are of interest in medicinal chemistry for their potential pharmacological properties. Research may focus on their efficacy as drugs or drug precursors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5S,6S)-: This is a stereoisomer with a different spatial arrangement of atoms.
2H-Pyran-2-one, 5-(3-chlorophenyl)-6-(4-chlorophenyl)tetrahydro-3-methyl-, (5R,6S)-: Another stereoisomer with distinct properties.
Uniqueness: The (5R,6R) configuration of the compound gives it unique chemical and biological properties compared to its stereoisomers
Properties
Molecular Formula |
C18H16Cl2O2 |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyloxan-2-one |
InChI |
InChI=1S/C18H16Cl2O2/c1-11-9-16(13-3-2-4-15(20)10-13)17(22-18(11)21)12-5-7-14(19)8-6-12/h2-8,10-11,16-17H,9H2,1H3 |
InChI Key |
QNQSZYRUBCVBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(OC1=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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